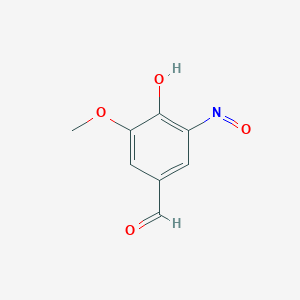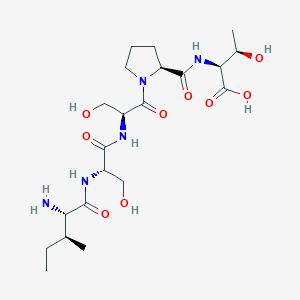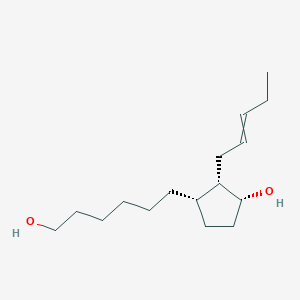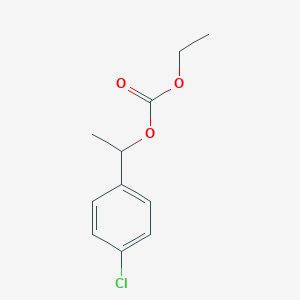
Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester: is an organic compound with the molecular formula C11H13ClO3 It is a type of carbonate ester, which is an ester of carbonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester typically involves the reaction of 4-chlorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 4-chlorophenol and carbonic acid.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-chlorophenol and carbonic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of esterification and hydrolysis reactions.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving esters. It can be used as a substrate to investigate the activity of esterases and other related enzymes.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to undergo hydrolysis makes it a suitable candidate for controlled release formulations.
Industry: Industrially, this compound is used in the production of polymers and resins. It serves as a building block for the synthesis of various materials with specific properties.
Mécanisme D'action
The mechanism of action of carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of intermediate compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in the production of polycarbonates and as a solvent in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness: Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other carbonate esters and suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
697289-21-7 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)ethyl ethyl carbonate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)15-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |
Clé InChI |
GFYCGATZACRBFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


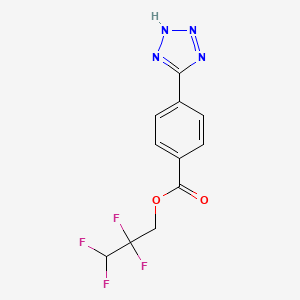
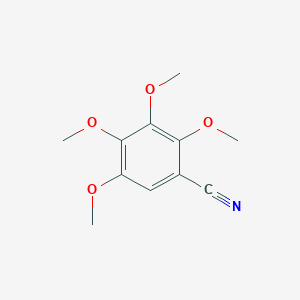
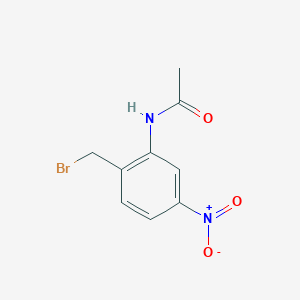
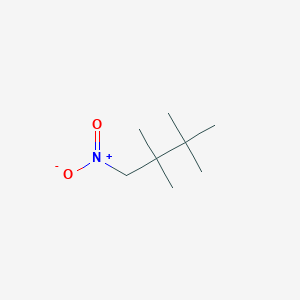
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
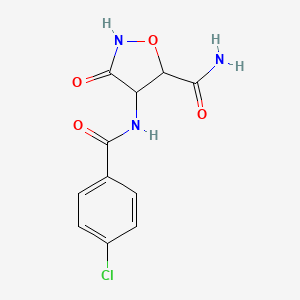


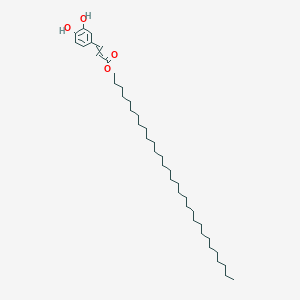
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
